Cas no 76596-56-0 (Isoxazole, 3-bromo-5-oxiranyl-)
Isoxazole, 3-bromo-5-oxiranyl- Chemical and Physical Properties
Names and Identifiers
-
- Isoxazole, 3-bromo-5-oxiranyl-
- 3-bromo-5-(oxiran-2-yl)-1,2-oxazole
- 76596-56-0
- BDA59656
- 2-(3-bromo-5-isoxazolyl)oxirane
- SCHEMBL7137601
- Z2785891225
- EN300-378196
-
- Inchi: 1S/C5H4BrNO2/c6-5-1-3(9-7-5)4-2-8-4/h1,4H,2H2
- InChI Key: UZUMNQDSSAUUHV-UHFFFAOYSA-N
- SMILES: O1C(C2CO2)=CC(Br)=N1
Computed Properties
- Exact Mass: 188.94254Da
- Monoisotopic Mass: 188.94254Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.6Ų
Isoxazole, 3-bromo-5-oxiranyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A870152-1g |
3-Bromo-5-(oxiran-2-yl)-1,2-oxazole |
76596-56-0 | 95% | 1g |
$1011.0 | 2025-04-17 | |
| Enamine | EN300-378196-0.05g |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole |
76596-56-0 | 95.0% | 0.05g |
$229.0 | 2025-03-16 | |
| Enamine | EN300-378196-0.1g |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole |
76596-56-0 | 95.0% | 0.1g |
$342.0 | 2025-03-16 | |
| Enamine | EN300-378196-0.25g |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole |
76596-56-0 | 95.0% | 0.25g |
$487.0 | 2025-03-16 | |
| Enamine | EN300-378196-0.5g |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole |
76596-56-0 | 95.0% | 0.5g |
$768.0 | 2025-03-16 | |
| Enamine | EN300-378196-1.0g |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole |
76596-56-0 | 95.0% | 1.0g |
$986.0 | 2025-03-16 | |
| Enamine | EN300-378196-2.5g |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole |
76596-56-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-16 | |
| Enamine | EN300-378196-5.0g |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole |
76596-56-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-16 | |
| Enamine | EN300-378196-10.0g |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole |
76596-56-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 | |
| 1PlusChem | 1P01E9PR-50mg |
3-bromo-5-(oxiran-2-yl)-1,2-oxazole |
76596-56-0 | 95% | 50mg |
$335.00 | 2024-04-21 |
Isoxazole, 3-bromo-5-oxiranyl- Suppliers
Isoxazole, 3-bromo-5-oxiranyl- Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Isoxazole, 3-bromo-5-oxiranyl-
Isoxazole, 3-bromo-5-oxiranyl- (CAS No. 76596-56-0): A Key Intermediate in Modern Pharmaceutical Research
The compound Isoxazole, 3-bromo-5-oxiranyl- (CAS No. 76596-56-0) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring both bromine and epoxy functional groups, makes it particularly valuable for constructing complex pharmacophores essential for drug discovery and development.
In recent years, the demand for novel heterocyclic compounds has surged due to their diverse biological activities and potential therapeutic applications. Among these, isoxazoles have emerged as a prominent scaffold due to their ability to exhibit a wide range of biological functions, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of both bromine and epoxy groups in Isoxazole, 3-bromo-5-oxiranyl- enhances its reactivity, making it an ideal candidate for further functionalization and derivatization.
The synthesis of Isoxazole, 3-bromo-5-oxiranyl- typically involves multi-step organic reactions that highlight the compound's versatility. The bromine substituent at the 3-position allows for nucleophilic substitution reactions, while the epoxy group at the 5-position can undergo ring-opening reactions to introduce various functional moieties. These reactions are often catalyzed by transition metals or enzymes, enabling precise control over regioselectivity and stereochemistry.
One of the most compelling aspects of this compound is its utility in the development of targeted therapies. Researchers have leveraged its structural features to design molecules that interact selectively with specific biological targets. For instance, studies have demonstrated that derivatives of Isoxazole, 3-bromo-5-oxiranyl- can inhibit the activity of certain enzymes implicated in cancer progression. The ability to modify both the bromine and epoxy functionalities allows for fine-tuning of these interactions, leading to increased efficacy and reduced side effects.
The role of computational chemistry in optimizing the synthesis and applications of such compounds cannot be overstated. Advanced computational methods enable researchers to predict reaction outcomes, identify optimal synthetic routes, and design novel derivatives with enhanced properties. These tools have been instrumental in accelerating the discovery process and reducing experimental costs.
In addition to its pharmaceutical applications, Isoxazole, 3-bromo-5-oxiranyl- has shown promise in materials science. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with tailored properties. For example, researchers have explored its potential use in creating biodegradable polymers that could find applications in medical implants and drug delivery systems.
The latest research in this field highlights several innovative approaches to utilizing Isoxazole, 3-bromo-5-oxiranyl-. One notable study focuses on its role as a building block for designing small-molecule inhibitors targeting protein-protein interactions. These interactions are often critical in various biological pathways and have been implicated in numerous diseases. By developing molecules that disrupt these interactions, researchers aim to uncover new therapeutic strategies.
Another area of interest is the use of this compound in photodynamic therapy (PDT). PDT involves the use of photosensitizers that generate reactive oxygen species upon exposure to light, leading to cell death. Derivatives of Isoxazole, 3-bromo-5-oxiranyl- have been investigated as photosensitizers due to their ability to absorb light at specific wavelengths and produce cytotoxic effects selectively in target cells.
The environmental impact of synthesizing and using such compounds is also a growing concern. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods. These approaches not only improve sustainability but also enhance cost-effectiveness.
In conclusion, Isoxazole, 3-bromo-5-oxiranyl- (CAS No. 76596-56-0) stands out as a versatile intermediate with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As computational chemistry continues to advance, the potential applications of this compound are expected to expand even further.
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